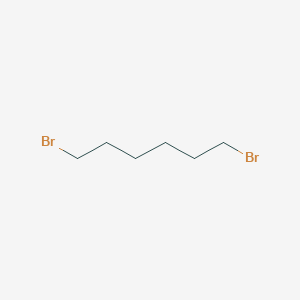

1,6-Dibromohexane

Overview

Description

1,6-Dibromohexane, also known as 1,6-dibromocyclohexane, is an organobromine compound belonging to the cycloalkane family. It is a colorless, crystalline solid that is insoluble in water. This compound is a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the manufacture of polymers, dyes, and other industrial products.

Scientific Research Applications

Solid-State NMR Investigations

1,6-Dibromohexane's molecular properties in its urea inclusion compound are explored using solid-state NMR spectroscopy. This includes investigating guest dynamics and conformational order through various NMR techniques, revealing unique guest motions dominated by exchange between gauche conformers (Yang & Müller, 2007).

Electrochemical Reduction Studies

The electrochemical reduction of this compound at silver cathodes in dimethylformamide has been studied. This research provides insights into the reduction mechanism and the resulting product distribution, contributing to understanding the electrochemical behavior of such compounds (Martin et al., 2015).

Synthesis and Characterization Studies

This compound has been utilized in the synthesis of complex organic compounds, such as 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane. The structural characterization of these compounds contributes to the field of organic chemistry and materials science (El Bourakadi et al., 2020).

Ionic Liquid Oxidant Development

Research includes the development of an ionic liquid oxidant using this compound for the selective oxidation of benzylic alcohols. This has implications in organic synthesis and chemical engineering (Hosseinzadeh et al., 2011).

Synthesis of Antimicrobial Agents

This compound has been used in the synthesis of antimicrobial agents, demonstrating its potential in pharmaceutical applications (Kozminykh et al., 2008).

Development of Metal Complexes

Its application in the synthesis of macrocyclic Schiff base metal complexes, which have potential uses in various fields like catalysis and materials science, is noteworthy (Ilhan, 2009).

Electrocatalytic Applications

This compound has been studied in electrocatalytic applications, particularly focusing on carbon–bromine cleavage and hydrogen atom incorporation, showcasing its relevance in electrochemical processes (Rudman et al., 2022).

Photopromoted Carbonylation

Investigations into the photopromoted carbonylation of this compound with methyl formate highlight its potential in photochemical reactions and synthesis (Jingmei, 2011).

Engineered Microgels for Tumor Treatment

The compound has been used in creating novel engineered microgels for simultaneous tumor and inflammation treatment, indicating its applications in biomedical fields (Zhou et al., 2018).

Liquid Crystalline Behavior Studies

Research on the liquid crystalline behavior and fluorescent property of calix[4]arene containing azobenzene photochromic group using this compound illustrates its utility in material science and photonics (Linbo et al., 2007).

Safety and Hazards

1,6-Dibromohexane is harmful if swallowed and may cause an allergic skin reaction. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Mechanism of Action

Target of Action

1,6-Dibromohexane is an alkyl halide compound . Alkyl halides are known to be versatile building blocks in the synthesis of diverse organic compounds . .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of various organic compounds . It is generally used to introduce a C6 spacer in the molecular architecture . The exact interaction with its targets and the resulting changes would depend on the specific synthesis process and the organic compounds being synthesized.

Biochemical Pathways

It is known to be used in the synthesis of various organic compounds , which suggests that it could potentially affect a wide range of biochemical pathways depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic compounds being synthesized using it as a building block . For example, it has been used in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications .

Biochemical Analysis

Biochemical Properties

1,6-Dibromohexane is generally used to introduce C6 spacer in the molecular architecture . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It’s used in the synthesis of cross-linkable regioregular poly (3- (5-hexenyl)thiophene) (P3HNT) for stabilizing the film morphology in polymer photovoltaic cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, it’s used in the synthesis of pyrrolo-tetrathiafulvalene molecular bridge (6PTTF6) to study redox switching behavior of single molecules .

Properties

IUPAC Name |

1,6-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHVVLXEBNBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044452 | |

| Record name | 1,6-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexane, 1,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dibromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-03-8 | |

| Record name | 1,6-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dibromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIBROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L71Q7Y230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,6-Dibromohexane has a molecular formula of C6H12Br2 and a molecular weight of 244.0 g/mol.

A: this compound can be characterized using various spectroscopic techniques, including Raman spectroscopy [], IR spectroscopy [], and EXAFS spectroscopy at the bromine K-edge []. These techniques provide information about vibrational properties, local structural properties, and the bromine environment within the molecule.

A: this compound is soluble in organic solvents like nitrobenzene and can participate in phase transfer reactions with the help of catalysts like tetrabutylammonium bromide [].

A: While this compound is employed in reactions involving bases [, , , , ], care should be taken, especially when dealing with intermediates containing phosphonate groups, to avoid potential phosphonate-phosphate rearrangement [].

A: this compound is a versatile reagent in polymer synthesis. It serves as a crosslinking agent for sulfonated poly(ether ether ketone) membranes, enhancing their dimensional stability and performance in fuel cell applications []. It is also used in the preparation of various polymers, including polybenzimidazole/quaternized poly(1-vinylimidazole) blend membranes [], polyacetylenes [], and polyesters [].

A: Yes, this compound acts as a linker in the synthesis of macrocycles. It can be reacted with various building blocks, such as diphenoxides [], 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline [], and bis(2-oxocyclopentyl)methane [] to create macrocyclic structures with diverse applications.

A: this compound is a valuable reagent for introducing a six-carbon linker with two bromine atoms in organic synthesis. For example, it can be used to synthesize acylhydrazides containing a six-membered azepane ring under specific reaction conditions with K2CO3 as a base [].

A: Yes, density functional theory (DFT) calculations have been used to study the deprotonation mechanism of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of this compound, providing insights into the hydrogen atom transfer process during debromination reactions [].

A: this compound forms inclusion compounds with urea, where the dibromoalkane guest molecules are encapsulated within the tunnels formed by the urea host structure [, ]. This inclusion compound exhibits a commensurate host-guest substructure, unlike its longer-chain dibromoalkane counterparts [].

A: Interestingly, this compound adopts a gauche conformation at both ends within the urea inclusion compound, while longer α,ω-dibromoalkanes (n > 6) are primarily in the trans conformation [].

A: The Soret coefficient (S(T)), a measure of thermal diffusion, of this compound in both protonated and perdeuterated cyclohexane has been studied []. Results show a universal isotope effect, with a consistent change in S(T) upon isotopic substitution of cyclohexane, independent of concentration or the mixing partner [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.